

# Spectroscopic data for trans-3-Pentenenitrile (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Pentenenitrile

Cat. No.: B094367

[Get Quote](#)

A comprehensive guide to the spectroscopic characterization of trans-**3-Pentenenitrile**, this document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Tailored for researchers, scientists, and professionals in drug development, this paper presents a detailed summary of spectroscopic information supported by experimental protocols and logical workflows.

## Spectroscopic Data Summary

The following tables provide a structured overview of the key spectroscopic data for trans-**3-Pentenenitrile**.

### <sup>1</sup>H NMR Data

While a complete, publicly available high-resolution <sup>1</sup>H NMR spectrum with assigned chemical shifts and coupling constants for trans-**3-Pentenenitrile** is not readily accessible in major databases, general chemical shift regions can be predicted based on its structure.

Proton Environment	Predicted Chemical Shift (ppm)	Multiplicity
CH <sub>3</sub> -CH=	~1.7	Doublet
-CH=CH-CH <sub>2</sub> -	~5.5 - 5.8	Multiplet
=CH-CH <sub>2</sub> -CN	~3.2	Doublet

Note: These are approximate values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

## <sup>13</sup>C NMR Data

Similar to the <sup>1</sup>H NMR data, a complete, assigned <sup>13</sup>C NMR spectrum for **trans-3-Pentenitrile** is not available in the searched public databases. The predicted chemical shifts are based on the functional groups present in the molecule.

Carbon Environment	Predicted Chemical Shift (ppm)
CH <sub>3</sub> -	~18
-CH=CH-	~120 - 135
=CH-CH <sub>2</sub> -CN	~20
-CN	~117

Note: These are estimated chemical shifts.

## Infrared (IR) Spectroscopy Data

The IR spectrum of **trans-3-Pentenitrile** exhibits characteristic absorption bands corresponding to its functional groups. The nitrile group (C≡N) shows a strong, sharp absorption, while the alkene C=C bond and C-H bonds also have distinct signals.

Functional Group	Vibrational Mode	Absorption Range (cm <sup>-1</sup> )	Intensity
C≡N	Stretch	2260 - 2240	Strong, Sharp
C=C (trans)	Stretch	1680 - 1665	Medium
=C-H	Stretch	3100 - 3000	Medium
C-H (sp <sup>3</sup> )	Stretch	3000 - 2850	Medium

## Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of **trans-3-Pentenenitrile** results in a molecular ion peak and a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
81	Base Peak	$[M]^+$ (Molecular Ion)
80	Moderate	$[M-H]^+$
54	High	$[M-HCN]^+$
41	High	$[C_3H_5]^+$
39	Moderate	$[C_3H_3]^+$

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra of **trans-3-Pentenenitrile**.

Materials:

- **trans-3-Pentenenitrile** sample
- Deuterated chloroform ( $CDCl_3$ )
- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of the trans-**3-Pentenitrile** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
- Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Place the sample in the NMR spectrometer.
- Data Acquisition:
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
  - Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time).
  - Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of liquid trans-**3-Pentenitrile**.

Materials:

- trans-**3-Pentenitrile** sample
- FTIR spectrometer with an attenuated total reflectance (ATR) accessory
- Clean, soft tissue
- Isopropyl alcohol or acetone for cleaning

Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean and dry.
  - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
  - Place a small drop of the liquid trans-**3-Pentenitrile** sample directly onto the center of the ATR crystal.
- Data Acquisition:
  - Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Cleaning:
  - The software will automatically subtract the background spectrum from the sample spectrum.
  - Label the significant peaks in the resulting spectrum.

- After the measurement, clean the ATR crystal thoroughly with a soft tissue soaked in isopropyl alcohol or acetone and allow it to dry completely.

## Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of trans-**3-Pentenitrile**.

Materials:

- trans-**3-Pentenitrile** sample
- Gas chromatograph-mass spectrometer (GC-MS) system
- Microsyringe

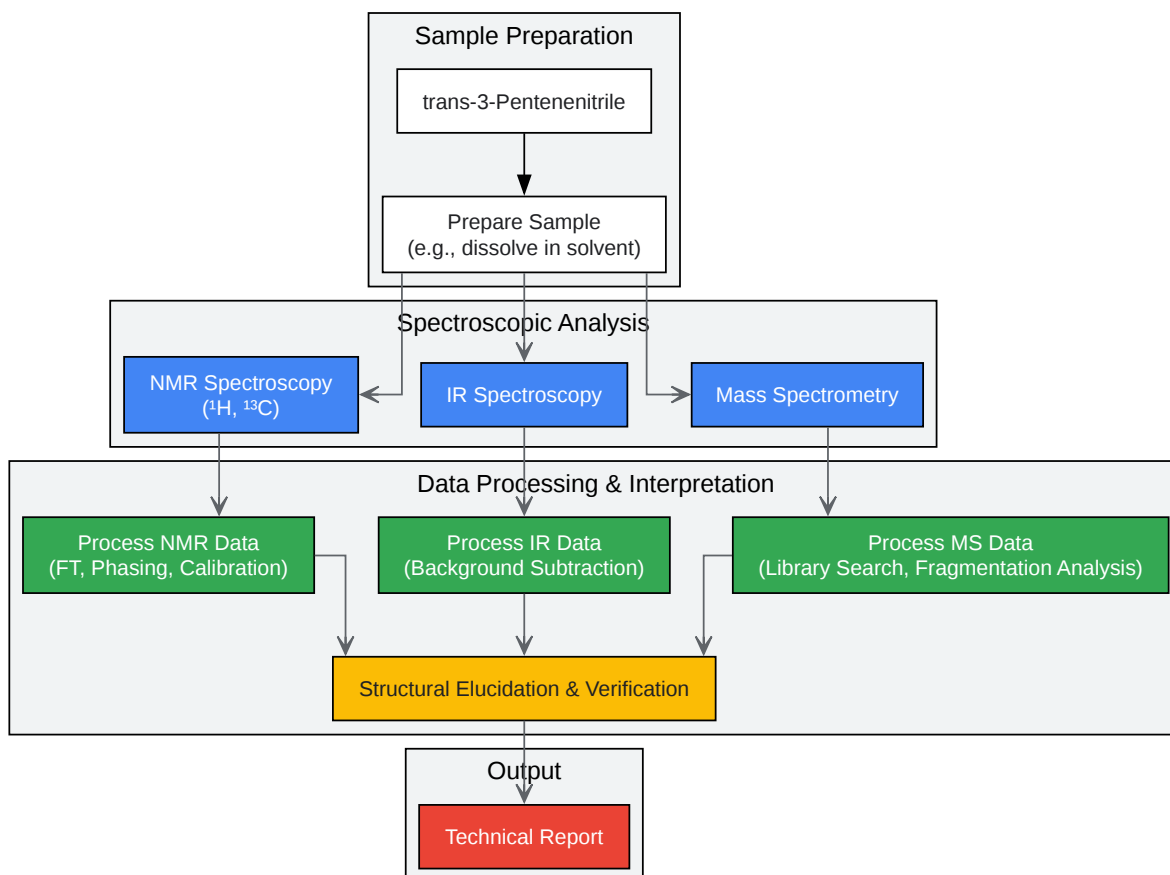
Procedure:

- Sample Introduction:
  - Prepare a dilute solution of trans-**3-Pentenitrile** in a volatile organic solvent (e.g., dichloromethane or hexane).
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC inlet using a microsyringe.
  - The GC will separate the components of the sample, and the pure trans-**3-Pentenitrile** will be introduced into the mass spectrometer.
- Ionization:
  - In the ion source of the mass spectrometer, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
  - This causes the molecules to ionize and fragment.
- Mass Analysis:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection and Spectrum Generation:
  - An ion detector records the abundance of each ion at a specific  $m/z$  value.
  - The mass spectrum is generated as a plot of relative ion abundance versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like trans-**3-Pentenitrile**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic data for trans-3-Pentenenitrile (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094367#spectroscopic-data-for-trans-3-pentenenitrile-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b094367#spectroscopic-data-for-trans-3-pentenenitrile-nmr-ir-mass-spec)

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)